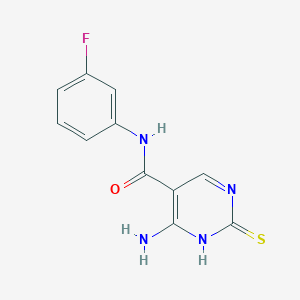
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide, or 4-AFC, is an organic compound belonging to the class of pyrimidines. It is a white crystalline solid with a molecular weight of 247.24 g/mol and a melting point of approximately 140°C. 4-AFC has a variety of applications in scientific research due to its unique properties, such as its ability to form strong covalent bonds and its high solubility in water.
Scientific Research Applications
4-AFC has a variety of applications in scientific research, including the study of enzyme-substrate interactions, protein-protein interactions, and drug-target interactions. It can also be used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes. In addition, 4-AFC has been used in the synthesis of various compounds, such as aminoglycosides and antibiotics.
Mechanism of Action
4-AFC acts as a substrate for enzymes, which catalyze the formation of covalent bonds between the two molecules. This reaction is known as a “Michael reaction”, and it is essential for the formation of covalent bonds between two molecules. In addition, 4-AFC can also act as an inhibitor of enzymes, which can be used to study enzyme inhibition and the effects of drugs on enzyme activity.
Biochemical and Physiological Effects
4-AFC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it can also inhibit the activity of proteins involved in cellular processes. In addition, 4-AFC has been shown to have an inhibitory effect on the growth of bacteria and fungi, as well as an inhibitory effect on the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-AFC in laboratory experiments is its high solubility in water, which makes it easy to use in a variety of experiments. Additionally, 4-AFC is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, 4-AFC also has some limitations, such as its relatively low solubility in organic solvents and its low reactivity with other compounds.
Future Directions
The potential future applications of 4-AFC are numerous. For example, it could be used in the development of new drugs, as it has been shown to have an inhibitory effect on the growth of bacteria and fungi. In addition, 4-AFC could be used in the development of new diagnostic tests, as it has been shown to be a useful tool for studying enzyme-substrate interactions and protein-protein interactions. Finally, 4-AFC could be used in the development of new materials, as it has been shown to form strong covalent bonds with other molecules.
Synthesis Methods
4-AFC can be synthesized through a variety of methods, including a two-step reaction of 3-fluorophenylhydrazine and 2-mercaptopyrimidine-5-carboxylic acid. In the first step, 3-fluorophenylhydrazine is reacted with 2-mercaptopyrimidine-5-carboxylic acid in aqueous solution to form 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide. The second step involves the hydrolysis of the resulting 4-AFC to form the desired product.
properties
IUPAC Name |
6-amino-N-(3-fluorophenyl)-2-sulfanylidene-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-6-2-1-3-7(4-6)15-10(17)8-5-14-11(18)16-9(8)13/h1-5H,(H,15,17)(H3,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFAEFWSEWEIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(NC(=S)N=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)

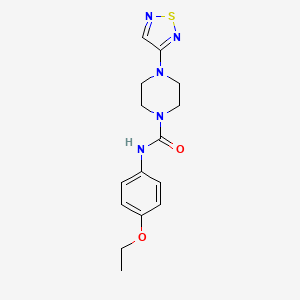
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)
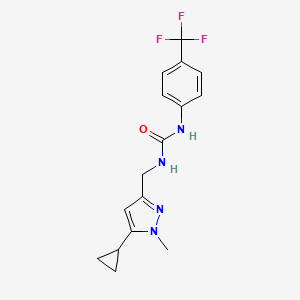
![4-((6-((4-(tert-butyl)benzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2632782.png)
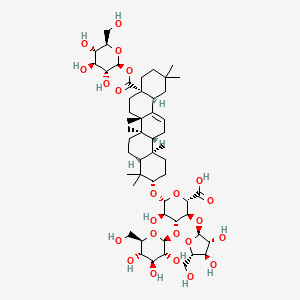
![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)
![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)

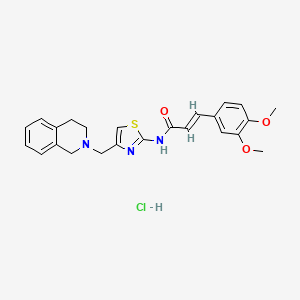
![1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2632793.png)